molecular formula C10H6BrNO2 B2929349 4-Bromoquinoline-8-carboxylic acid CAS No. 1416438-29-3

4-Bromoquinoline-8-carboxylic acid

Cat. No.: B2929349
CAS No.: 1416438-29-3
M. Wt: 252.067
InChI Key: CYYGVTADNDJJFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromoquinoline-8-carboxylic acid is a versatile small molecule scaffold with the chemical formula C₁₀H₆BrNO₂ and a molecular weight of 252.06 g/mol . This compound is part of the quinoline family, which is known for its wide range of applications in medicinal and industrial chemistry. The presence of both bromine and carboxylic acid functional groups makes it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromoquinoline-8-carboxylic acid can be achieved through various methods. One common approach involves the bromination of quinoline-8-carboxylic acid. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride . The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position.

Industrial Production Methods: Industrial production of this compound often employs large-scale bromination processes. These processes are optimized for high yield and purity, using continuous flow reactors and automated systems to control reaction parameters. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the production more sustainable .

Chemical Reactions Analysis

Types of Reactions: 4-Bromoquinoline-8-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Typically use nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Coupling Reactions: Palladium catalysts and bases like potassium phosphate are commonly employed.

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which are valuable intermediates in pharmaceutical and agrochemical synthesis .

Mechanism of Action

The mechanism of action of 4-Bromoquinoline-8-carboxylic acid is primarily related to its ability to interact with biological targets. It can inhibit enzymes or bind to specific receptors, thereby modulating biological pathways. For example, quinoline derivatives are known to inhibit DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication . This makes them effective antibacterial agents.

Comparison with Similar Compounds

Uniqueness: 4-Bromoquinoline-8-carboxylic acid is unique due to the presence of the bromine atom, which provides distinct reactivity and allows for the synthesis of a wide range of derivatives. This makes it a valuable intermediate in both research and industrial applications .

Properties

IUPAC Name

4-bromoquinoline-8-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO2/c11-8-4-5-12-9-6(8)2-1-3-7(9)10(13)14/h1-5H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYYGVTADNDJJFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C(=C1)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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